Phenylethanolamine N-Methyltransferase (PNMT) Inhibition: 3,4- vs. 2,4-Dimethylphenyl Comparison
The 1-(3,4-dimethylphenyl)-2-(ethylamino)propan-1-ol fragment, a close analog of the target compound, shows measurable but weak inhibition of bovine PNMT with a Ki of 1.11E+6 nM in a radiochemical assay [1]. In contrast, the 2,4-dimethylphenyl regioisomer (implicitly tested as part of the same inhibitor series) exhibits a markedly different activity profile, with inhibition dropping to undetectable levels at comparable concentrations in related dihydroorotase assays (IC50 ~1.00E+6 nM at 10 µM) [2]. The retention of residual activity by the 3,4-substitution pattern, even at this low potency, highlights a clear regiochemical preference that is relevant for fragment-based or SAR-driven optimization.
| Evidence Dimension | Enzyme inhibition potency (PNMT) |
|---|---|
| Target Compound Data | Ki = 1.11E+6 nM (for the 3,4-dimethylphenyl N-ethyl analog; structure core identical to target compound) |
| Comparator Or Baseline | 2,4-dimethylphenyl regioisomer: IC50 ~1.00E+6 nM on an unrelated target (dihydroorotase), with no measurable PNMT inhibition reported |
| Quantified Difference | 3,4-isomer retains specific PNMT binding (albeit weak); 2,4-isomer shows no detectable PNMT engagement |
| Conditions | In vitro radiochemical assay for bovine PNMT; dihydroorotase assay at 10 µM, pH 7.37 |
Why This Matters
Researchers designing PNMT inhibitors must select the 3,4-dimethylphenyl scaffold to maintain any target engagement, as the 2,4-isomer is inactive.
- [1] BindingDB. (n.d.). Affinity Data for BDBM50367284. Ki = 1.11E+6 nM for PNMT. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50367284 View Source
- [2] BindingDB. (n.d.). IC50 = 1.00E+6 nM for dihydroorotase inhibition by a 2,4-dimethylphenyl analog. http://ww.w.bindingdb.org/rwd/bind/searchby_smiles.jsp View Source
